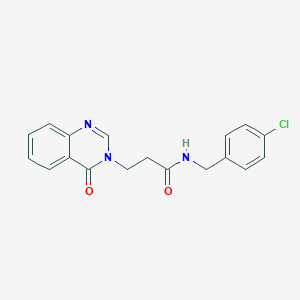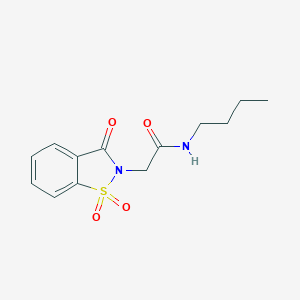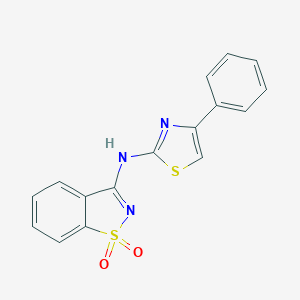![molecular formula C18H17N3 B277674 N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine, commonly known as QNV, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNV is a fluorescent molecule that has been used as a probe for a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. In
Wirkmechanismus
QNV works by binding to specific biomolecules and emitting fluorescence when excited by light. The mechanism of action of QNV is based on the principle of fluorescence resonance energy transfer (FRET). When QNV binds to a biomolecule, it transfers energy to the molecule, causing it to emit fluorescence. The intensity of the fluorescence is proportional to the concentration of the biomolecule.
Biochemical and Physiological Effects:
QNV has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. QNV has been used in a variety of cell types, including bacterial, yeast, and mammalian cells, without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
QNV has several advantages for use in lab experiments. It is a highly sensitive and specific probe that can be used to detect low concentrations of biomolecules. QNV is also easy to use and can be applied to a variety of experimental systems. However, there are some limitations to the use of QNV. It requires specialized equipment for excitation and detection of fluorescence, and the fluorescence signal can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on QNV. One area of interest is the development of new QNV analogs with improved properties, such as increased sensitivity and specificity. Another area of interest is the application of QNV to in vivo imaging studies, which could provide insights into the localization and dynamics of biomolecules within living organisms. Additionally, QNV could be used in drug discovery and development, as it can be used to screen for compounds that interact with specific biomolecules.
Synthesemethoden
The synthesis of QNV involves a multi-step process that begins with the reaction of 4-quinazolinylamine with 2-bromo-4'-fluorostyrene. This reaction produces 4-(2-bromo-4'-fluorostyryl)quinazoline, which is then reacted with N,N-dimethylamine to produce QNV. The final product is purified using column chromatography and characterized using NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
QNV has been used as a fluorescent probe for a variety of biological processes. It has been used to study protein-protein interactions, enzyme activity, and cell signaling pathways. QNV has also been used to study the localization and trafficking of proteins within cells. Additionally, QNV has been used to study the structure and function of biomolecules, including DNA and RNA.
Eigenschaften
Molekularformel |
C18H17N3 |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(Z)-2-quinazolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C18H17N3/c1-21(2)15-10-7-14(8-11-15)9-12-18-16-5-3-4-6-17(16)19-13-20-18/h3-13H,1-2H3/b12-9- |
InChI-Schlüssel |
JZYJXGUVNFIAKG-XFXZXTDPSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=NC=NC3=CC=CC=C32 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC=NC3=CC=CC=C32 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)



![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)